N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pentanamide
Description
Properties
IUPAC Name |
N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-4-5-6-18(24)21-17-11-14(3)22-23(17)19-20-16(12-25-19)15-9-7-13(2)8-10-15/h7-12H,4-6H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZTVJOVYUTTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}pentanamide, is a thiazole derivative. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and the biological system they interact with. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo various chemical reactions, potentially leading to interactions with biological targets.
Biochemical Pathways
Thiazole derivatives can interact with various biochemical pathways. For instance, they can act as antioxidants, potentially interacting with pathways involved in oxidative stress. They can also exhibit antimicrobial and antiviral activities, suggesting interactions with pathways involved in microbial and viral replication. .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action can vary widely depending on its specific targets and mode of action. Given the wide range of biological activities exhibited by thiazole derivatives, the compound could potentially have diverse molecular and cellular effects. .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can influence its ability to reach its targets in the body. Additionally, factors such as pH and temperature can potentially influence the compound’s stability and efficacy. .
Biological Activity
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pentanamide is a synthetic organic compound that belongs to the class of thiazole-containing pyrazoles. These compounds are being studied for their potential biological activities, particularly in medicinal chemistry and pharmaceuticals. This article focuses on the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, as well as relevant case studies and research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole-pyrazole derivatives. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles demonstrated significant activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The compounds exhibited zones of inhibition that were comparable to standard antibiotics like streptomycin .
Table 1: Antimicrobial Activity of Thiazole-Pyrazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 10g | P. mirabilis | 15 | 62.5 |
| 10q | S. aureus | 14 | 31.25 |
| 10o | A. niger | 18 | 31.25 |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Research indicates that thiazole-pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Activity
In addition to antimicrobial and anti-inflammatory properties, thiazole-pyrazole derivatives have been investigated for their anticancer potential. Some studies report that these compounds induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. For example, derivatives have been tested against different cancer cell lines, showing varying degrees of cytotoxicity .
Case Study: Efficacy Against Cancer Cell Lines
A study evaluated the efficacy of this compound against human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 15.0 |
These results indicate that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular targets involved in inflammation and cell proliferation.
Potential Targets
- NF-kB Pathway : Inhibition of this pathway may reduce inflammation.
- Apoptotic Pathways : Activation of caspases could lead to increased apoptosis in cancer cells.
- Bacterial Cell Wall Synthesis : Disruption could explain its antimicrobial properties.
Comparison with Similar Compounds
Research Findings and Implications
- Activity Prediction : Based on sulfonamide and hydrazine derivatives , the target compound is hypothesized to exhibit dual anticancer and cardioprotective effects, warranting in vitro validation.
Q & A
Q. What are the key considerations for synthesizing N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pentanamide?
Methodological Answer:
- Step 1: Prepare intermediates: Start with synthesizing the pyrazole and thiazole rings separately. For the thiazole moiety, use Hantzsch thiazole synthesis with thiourea and α-halo ketones under reflux in ethanol .
- Step 2: Coupling reactions: Link the pyrazole and thiazole intermediates via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in dimethylformamide (DMF) at 80–100°C .
- Step 3: Amide formation: React the coupled intermediate with pentanoyl chloride in dichloromethane (DCM) using triethylamine as a base. Monitor reaction progress via TLC .
- Critical factors: Optimize solvent polarity (ethanol vs. DMF), temperature control (±2°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize this compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy: Use - and -NMR to confirm substitution patterns on the pyrazole (δ 6.5–7.5 ppm for aromatic protons) and thiazole rings (δ 2.3 ppm for methyl groups) .
- Mass spectrometry (MS): Employ high-resolution ESI-MS to verify molecular weight (expected [M+H] ~424.5 g/mol) and fragmentation patterns .
- IR spectroscopy: Confirm amide C=O stretch (~1650 cm) and thiazole C=N absorption (~1550 cm) .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Enzyme inhibition assays: Test against kinases (e.g., mGluR5) using fluorescence polarization assays with EC determination .
- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, comparing IC values to controls .
- Receptor binding studies: Radioligand displacement assays (e.g., -methoxyPEPy for mGluR5) to measure K values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent variation: Systematically modify the p-tolyl group (e.g., replace with halogenated or electron-withdrawing groups) and assess changes in receptor binding (e.g., mGluR5 EC) .
- Core scaffold tuning: Compare pyrazole-thiazole hybrids with pyrazole-oxadiazole analogs to evaluate heterocycle impact on solubility and potency .
- Data analysis: Use multivariate regression to correlate logP, polar surface area, and IC values. Tools like Schrödinger’s QikProp are recommended .
Q. What computational methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular docking: Perform docking simulations (AutoDock Vina) into mGluR5 (PDB: 6FFH) to identify key interactions (e.g., hydrogen bonds with Arg316) .
- Density functional theory (DFT): Calculate electrostatic potential surfaces (Multiwfn software) to predict nucleophilic/electrophilic attack sites on the thiazole ring .
- MD simulations: Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes under physiological conditions .
Q. How can researchers resolve contradictions in biological data across assays?
Methodological Answer:
- Orthogonal validation: Confirm cytotoxicity results via ATP-based viability assays (CellTiter-Glo) alongside MTT to rule out assay-specific artifacts .
- Purity verification: Use HPLC-MS to check for impurities (>95% purity required; C18 column, acetonitrile/water gradient) .
- Assay condition standardization: Control for variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hr) .
Q. What strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-solvent systems: Use 10% DMSO + 10% Cremophor EL in saline for IP administration .
- Prodrug design: Introduce phosphate esters at the pentanamide group to enhance aqueous solubility, with enzymatic cleavage in vivo .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) via emulsion-solvent evaporation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
